molecular formula C7H12N2O B6282711 1-(prop-2-en-1-yl)piperazin-2-one CAS No. 59702-24-8

1-(prop-2-en-1-yl)piperazin-2-one

Cat. No.: B6282711
CAS No.: 59702-24-8
M. Wt: 140.2
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Description

1-(prop-2-en-1-yl)piperazin-2-one is a chemical compound with the molecular formula C7H12N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-en-1-yl)piperazin-2-one can be achieved through several methods. One common approach involves the reaction of piperazine with an appropriate alkylating agent, such as allyl bromide, under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Piperazine and allyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetonitrile or dimethylformamide.

    Procedure: The piperazine is dissolved in the solvent, and the base is added to the solution. Allyl bromide is then added dropwise to the reaction mixture while stirring. The reaction is allowed to proceed at room temperature or slightly elevated temperatures for several hours.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-en-1-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-(prop-2-en-1-yl)piperazin-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

1-(prop-2-en-1-yl)piperazin-2-one can be compared with other similar compounds, such as:

    Piperazine: The parent compound, piperazine, is a simple heterocyclic amine with a wide range of applications

    N-alkylpiperazines: Compounds like N-methylpiperazine and N-ethylpiperazine are similar in structure but differ in the alkyl substituents. These variations can influence their chemical properties and biological activities.

    Piperazinones: Other piperazinone derivatives, such as 1-(2-hydroxyethyl)piperazin-2-one, share the piperazinone core but have different substituents. These differences can affect their solubility, stability, and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

59702-24-8

Molecular Formula

C7H12N2O

Molecular Weight

140.2

Purity

91

Origin of Product

United States

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